Splendor

Descripción general

Descripción

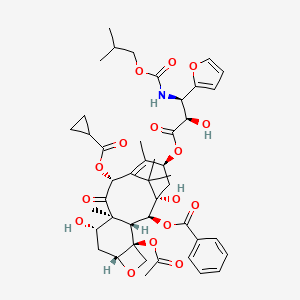

Splendor is a cyclohexanedione herbicide primarily used for the control of gramineous weeds in wheat production. It is a systemic herbicide that exhibits quick absorption by plant leaves after application and translocation in the phloem to new growing points, causing weed whitening . This compound is particularly effective against wild oats, green foxtail, yellow foxtail, annual ryegrass, and Persian darnel .

Aplicaciones Científicas De Investigación

Splendor has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of cyclohexanedione herbicides.

Biology: Researchers study its effects on plant physiology and its mechanism of action in controlling weed growth.

Medicine: While primarily an herbicide, its chemical structure provides insights into designing similar compounds for medical applications.

Industry: This compound is used in agricultural practices to enhance crop yield by controlling weed growth

Mecanismo De Acción

Tralkoxydim, also known as Splendor or Achieve, is a cyclohexanedione herbicide . It is used to control wild oats, green foxtail, yellow foxtail, annual ryegrass (Italian), and Persian darnel in wheat and barley .

Target of Action

The primary target of Tralkoxydim is the acetyl coA carboxylase enzyme . This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of the cell membrane in plants.

Mode of Action

Tralkoxydim acts as an inhibitor of the acetyl coA carboxylase enzyme . By inhibiting this enzyme, Tralkoxydim disrupts the synthesis of fatty acids, leading to impaired cell membrane formation and ultimately, plant death .

Biochemical Pathways

The affected pathway is the fatty acid biosynthesis pathway. The inhibition of acetyl coA carboxylase disrupts this pathway, preventing the formation of essential fatty acids. This leads to a downstream effect of impaired cell membrane formation, which is crucial for the survival and growth of the plant .

Result of Action

The result of Tralkoxydim’s action is the death of the targeted plants. By inhibiting the acetyl coA carboxylase enzyme and disrupting fatty acid biosynthesis, Tralkoxydim impairs cell membrane formation, leading to the death of the plant .

Análisis Bioquímico

Biochemical Properties

Tralkoxydim interacts with the Acetyl CoA carboxylase (ACCase) enzyme, disrupting fatty acid biosynthesis and lipid formation . The nature of these interactions involves the inhibition of the ACCase enzyme, which plays a crucial role in lipid biosynthesis .

Cellular Effects

The primary cellular effect of Tralkoxydim is the disruption of lipid biosynthesis, which can significantly impact cell function . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, particularly in plants where it is primarily used.

Molecular Mechanism

Tralkoxydim exerts its effects at the molecular level by inhibiting the ACCase enzyme . This inhibition disrupts the biosynthesis of fatty acids and lipids, leading to the death of the plant cells it targets .

Temporal Effects in Laboratory Settings

In laboratory settings, Tralkoxydim has been observed to degrade over time . The degradation half-life of Tralkoxydim in soil under aerobic conditions was found to be between 5.1 and 7.9 days . Under anaerobic and flooding conditions, half-life values were between 6.2 and 19.8 days .

Metabolic Pathways

Tralkoxydim is involved in the metabolic pathway of lipid biosynthesis . It interacts with the ACCase enzyme, disrupting the normal flow of this pathway .

Transport and Distribution

Tralkoxydim is absorbed by plant leaves and translocated in the phloem to new growing points . This indicates that it is transported and distributed within the cells and tissues of the plants it is applied to .

Subcellular Localization

The subcellular localization of Tralkoxydim is not explicitly known. Given its mode of action, it can be inferred that it localizes to areas of the cell involved in lipid biosynthesis, such as the cytoplasm where the ACCase enzyme typically resides .

Métodos De Preparación

Splendor can be synthesized through various methods. One common synthetic route involves the reaction of trimethylbenzaldehyde with ethoxyamine hydrochloride to form an oxime intermediate. This intermediate is then subjected to cyclization and subsequent reactions to yield tralkoxydim . Industrial production methods focus on optimizing reaction conditions to achieve high yield and purity while minimizing by-products .

Análisis De Reacciones Químicas

Splendor undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert tralkoxydim into different reduced forms.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Splendor is unique among cyclohexanedione herbicides due to its specific structure and mode of action. Similar compounds include:

Sethoxydim: Another cyclohexanedione herbicide with a similar mechanism of action but different chemical structure.

Clethodim: A related herbicide that also targets ACCase but has distinct chemical properties.

Cycloxydim: Shares structural similarities with tralkoxydim but differs in its application and effectiveness.

This compound’s uniqueness lies in its rapid absorption and translocation within plants, making it highly effective against specific weed species .

Propiedades

Número CAS |

87820-88-0 |

|---|---|

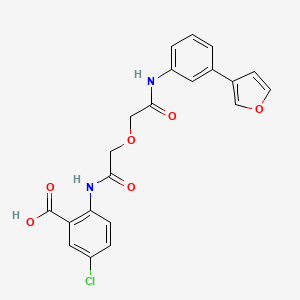

Fórmula molecular |

C20H27NO3 |

Peso molecular |

329.4 g/mol |

Nombre IUPAC |

2-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C20H27NO3/c1-6-16(21-24-7-2)20-17(22)10-15(11-18(20)23)19-13(4)8-12(3)9-14(19)5/h8-9,15,22H,6-7,10-11H2,1-5H3/b21-16- |

Clave InChI |

DQFPEYARZIQXRM-PGMHBOJBSA-N |

Impurezas |

Technical material is 95% pure |

SMILES |

CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |

SMILES isomérico |

CC/C(=N/OCC)/C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |

SMILES canónico |

CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |

Apariencia |

Solid powder |

Color/Form |

Off white to pale pink solid Colorless solid |

Densidad |

1.16 g/cu cm (dry); 1.13 g/cu cm (wet) |

melting_point |

106 °C MP: 99-104 °C /Technical/ |

Descripción física |

White solid; [Merck Index] Colorless or off-white to light pink solid; [HSDB] |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

In organic solvents at 24 °C (g/l): methanol = 25, acetone = 89, toluene = 213, hexane = 18, ethyl acetate = 100, dichloromethane = >500 In water (20 °C) = 5 mg/l (pH 5), 6.7 mg/l (pH 6.5), 9800 mg/l (pH 9) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Splendor; Tralkoxydim; Tralkoxydime |

Presión de vapor |

2.78X10-9 mm Hg @ 20 °C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

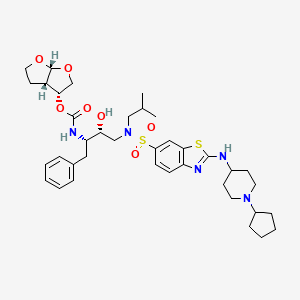

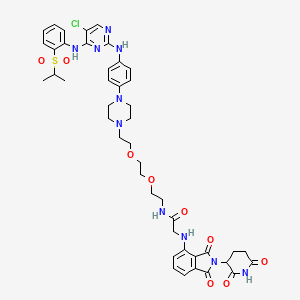

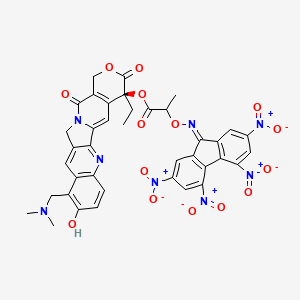

![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)

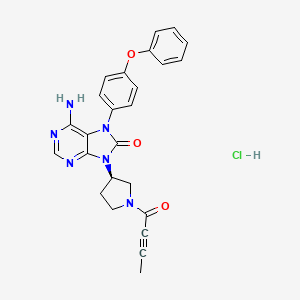

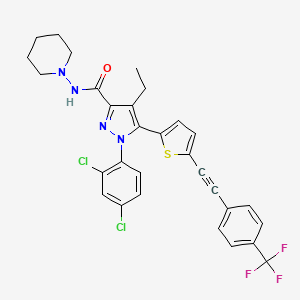

![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate](/img/structure/B611400.png)